1-Tert-butyl 3-methyl 3-methylpyrrolidine-1,3-dicarboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

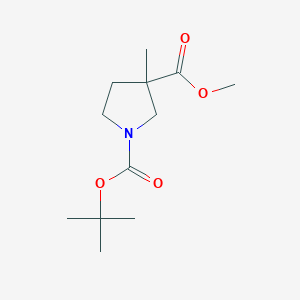

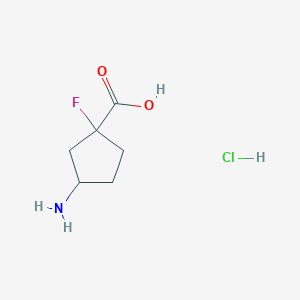

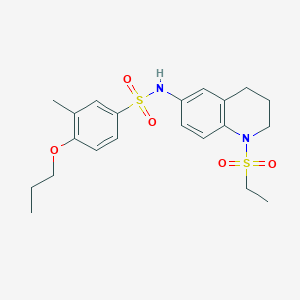

1-Tert-butyl 3-methyl 3-methylpyrrolidine-1,3-dicarboxylate is a chemical compound with the molecular formula C11H19NO4 . It is a colorless to yellow liquid or semi-solid .

Molecular Structure Analysis

The molecular structure of this compound consists of a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms . The compound also contains tert-butyl and methyl groups attached to the ring .Physical And Chemical Properties Analysis

This compound has a molecular weight of 229.28 . It has a predicted boiling point of 337.8±35.0 °C and a predicted density of 1.160±0.06 g/cm3 . The compound is stored at room temperature in an inert atmosphere .Wissenschaftliche Forschungsanwendungen

Chiral Auxiliary in Synthesis

1-Tert-butyl 3-methyl 3-methylpyrrolidine-1,3-dicarboxylate serves as a chiral auxiliary. It has been used for the synthesis of various enantiomerically pure compounds. An example includes its use for the preparation of enantiomerically pure 2-methyl-3-phenylpropanoic acid with a high enantiomer ratio, showcasing its effectiveness in achieving stereoselective synthesis (Studer, Hintermann, & Seebach, 1995).

Large-Scale Preparation from L-Aspartic Acid

It can be synthesized from L-aspartic acid on a large scale. This process involves several steps including methylation, reduction, protection, and mesylation, demonstrating its feasibility for industrial-scale production (Yoshida et al., 1996).

Intermediate for Nociceptin Antagonists

This compound is a key intermediate in the synthesis of nociceptin antagonists. An efficient and practical method for its asymmetric synthesis has been developed, which is applicable for large-scale operations (Jona et al., 2009).

Intermediate in Biotin Synthesis

It also serves as an intermediate in the synthesis of Biotin, a vital water-soluble vitamin. The synthesis process from L-cystine demonstrates its importance in the metabolic cycle for catalytic fixation of carbon dioxide in the biosynthesis of fatty acids, sugars, and α-amino acids (Qin et al., 2014).

Economical Synthesis from L-Aspartic Acid for Pharmaceutical Intermediates

Its synthesis from L-aspartic acid is economical and suitable for the preparation of pharmaceutical intermediates. The process features readily available starting materials and mild reaction conditions (Han et al., 2018).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed (H302). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and wearing protective gloves/protective clothing/eye protection/face protection (P280). If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .

Eigenschaften

IUPAC Name |

1-O-tert-butyl 3-O-methyl 3-methylpyrrolidine-1,3-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-11(2,3)17-10(15)13-7-6-12(4,8-13)9(14)16-5/h6-8H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUABPENEDJXJQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN(C1)C(=O)OC(C)(C)C)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-phenylbutanamide](/img/structure/B2453136.png)

![2-chloro-N-[4-(methoxymethyl)-1,3-thiazol-2-yl]-6-methylpyridine-3-sulfonamide](/img/structure/B2453139.png)

}acetamide](/img/structure/B2453148.png)

![N-{3-[1-(5-chloro-2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3,4-dimethylbenzamide](/img/structure/B2453149.png)

![N-(2-(dimethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-3-tosylpropanamide hydrochloride](/img/structure/B2453154.png)

![Propan-2-yl 2-amino-5-[(2,4-dimethylphenyl)carbamoyl]-4-methylthiophene-3-carboxylate](/img/structure/B2453157.png)